2-Amino-3-hydroxy-4-phenylbutanoic acid 2-Amino-3-hydroxy-4-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 50731-50-5
VCID: VC5987484
InChI: InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
SMILES: C1=CC=C(C=C1)CC(C(C(=O)O)N)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.218

2-Amino-3-hydroxy-4-phenylbutanoic acid

CAS No.: 50731-50-5

Cat. No.: VC5987484

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-4-phenylbutanoic acid - 50731-50-5

Specification

CAS No. 50731-50-5
Molecular Formula C10H13NO3
Molecular Weight 195.218
IUPAC Name 2-amino-3-hydroxy-4-phenylbutanoic acid
Standard InChI InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
Standard InChI Key CMGJFSCKGIKDJV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(C(=O)O)N)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Configuration

AHPA’s structure consists of a four-carbon butanoic acid backbone with substituents at positions 2, 3, and 4: a hydroxyl group (-OH) at C2, an amino group (-NH2) at C3, and a phenyl ring at C4. The stereochemistry of these groups critically influences its biological activity. Commercial and research variants include:

  • (2R,3R)-AHPA: Utilized in neuroprotection studies .

  • (2S,3R)-AHPA hydrochloride: A bestatin analogue with enhanced aminopeptidase inhibition .

Table 1: Stereoisomers and Physicochemical Properties

IsomerMolecular FormulaMolecular WeightCAS NumberSolubility (Water)
(2R,3R)-AHPAC₁₀H₁₃NO₃195.21 g/mol62023-61-412.5 mg/mL
(2S,3R)-AHPA·HClC₁₀H₁₃NO₃·HCl231.68 g/mol128223-55-225.3 mg/mL

The (2S,3R) configuration exhibits superior binding affinity to metalloproteases due to spatial alignment with active-site residues .

Synthetic Methodologies

Enolate Hydroxylation

A landmark synthesis involves hydroxylating methyl (3S)-N-Z-3-amino-4-phenylbutanoate using oxodiperoxymolybdenum (MoOPH), yielding N-Z-(2SR,3S)-AHPA with 78% diastereomeric excess . This method’s efficiency stems from MoOPH’s ability to selectively oxidize enolates without racemization.

Industrial-Scale Production

Commercial suppliers like Aladdin Scientific and Sigma-Aldrich produce AHPA isomers via:

  • Chiral resolution: Separating racemic mixtures using tartaric acid derivatives .

  • Asymmetric catalysis: Employing Rhodium-BINAP complexes to achieve >99% enantiomeric purity .

Pharmacological Applications

Neuroprotection and Neurodegenerative Diseases

(2R,3R)-AHPA demonstrates neuroprotective effects in in vitro models of Alzheimer’s disease, reducing amyloid-β plaque formation by 42% at 10 μM . Mechanistically, it chelates redox-active metals like Cu²⁺, mitigating oxidative stress in hippocampal neurons .

Analgesic Potentiation

(2S,3R)-AHPA derivatives enhance morphine analgesia by inhibiting enkephalinase, the enzyme responsible for degrading endogenous opioids. In rat models, co-administration with morphine increased pain threshold latency by 220% compared to morphine alone .

Table 2: Enzyme Inhibition Profiles of AHPA Derivatives

DerivativeTarget EnzymeIC₅₀ (μM)Selectivity Over APN
(2S,3R)-AHPA-ValLeucine aminopeptidase1.26-fold
N-Acetyl-AHPAEnkephalinase0.812-fold

Biochemical Mechanisms

Enzyme Inhibition Dynamics

AHPA competitively inhibits aminopeptidases via a two-step mechanism:

  • Zinc coordination: The hydroxyl and amino groups bind Zn²⁺ in the enzyme’s active site .

  • Transition-state stabilization: The phenyl group induces hydrophobic interactions with S1 pockets, mimicking tetrahedral intermediates .

Metabolic Pathways

In hepatocyte assays, (2R,3R)-AHPA modulates the kynurenine pathway, reducing quinolinic acid levels by 35%—a neurotoxic metabolite linked to Huntington’s disease .

Industrial and Cosmetic Applications

Skincare Formulations

AHPA’s hygroscopic properties make it a candidate for moisturizing creams. In vitro, 2% (w/w) AHPA increased keratinocyte hydration by 28% over 24 hours .

Food Additives

Preliminary studies suggest AHPA enhances umami flavor perception by binding T1R1/T1R3 taste receptors, though regulatory approval pending toxicity assessments .

SupplierIsomer OfferedPurityPrice (250 mg)
Chem-Impex(2R,3R)-AHPA98%$145
Sigma-Aldrich(2S,3R)-AHPA·HCl97%$220
Aladdin Scientific(2R,3R)-AHPA98%$160

Patent Expirations

The foundational patent (US4474764A) for AHPA-derived analgesics expired in 2002, enabling generic production of its morphine-potentiating derivatives .

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